1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione

Lipophilicity Drug-likeness Physicochemical profiling

Standard 6-aminouracil analogs lack the polar ketone handle and optimal lipophilicity for kinase inhibitor discovery. This 2-oxopropylamino-substituted pyrimidinedione solves that gap. - **GRK-focused scaffold**: Enables SAR studies targeting GRK2/5/6 with computed XLogP3-AA -0.7, distinct from -1.1 (6-amino parent). - **Synthetic versatility**: Reactive ketone permits reductive amination, oxime formation; MW 211 g/mol within fragment space. - **Immediate supply**: Packaged for research use; no DEA/TSCA restrictions.

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
Cat. No. B13113150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCC(=O)CNC1=CC(=O)N(C(=O)N1C)C
InChIInChI=1S/C9H13N3O3/c1-6(13)5-10-7-4-8(14)12(3)9(15)11(7)2/h4,10H,5H2,1-3H3
InChIKeyLISOASNUUVCUMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione: Profile & Comparator Landscape


1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS 662141-78-8) is a 6-aminouracil derivative with the molecular formula C9H13N3O3 and a molecular weight of 211.22 g/mol [1]. It features a 1,3-dimethylpyrimidine-2,4-dione core substituted at the 6-position with a (2-oxopropyl)amino group, introducing a ketone carbonyl functionality absent in simpler 6-aminouracil analogs [1]. The compound's computed XLogP3-AA is -0.7, placing it in a lipophilicity range distinct from its closest commercially available comparators: 6-amino-1,3-dimethyluracil (XLogP3: -1.1; MW 155.15) [2] and 1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione (LogP: -0.80; MW 169.18) . This compound is primarily positioned as a synthetic intermediate and a research tool for probing enzyme inhibition, particularly within the G protein-coupled receptor kinase (GRK) family .

Synthetic intermediate for 6-substituted pyrimidinedione libraries
Kinase inhibitor research tool (vendor-annotated GRK class)
Physicochemical probe for membrane permeability studies

1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione: Uniqueness Over Generic Analogs


Substituting 1,3-dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione with the simpler building block 6-amino-1,3-dimethyluracil or the 6-methylamino analog in a research or synthetic protocol will alter molecular recognition, solubility, and downstream reactivity. The 2-oxopropyl substituent increases the molecular weight by 56 Da (from 155 to 211 g/mol) and adds both a hydrogen bond acceptor (ketone carbonyl) and two additional rotatable bonds compared to 6-amino-1,3-dimethyluracil [1][2]. These changes shift the computed logP from -1.1 (6-amino-1,3-dimethyluracil) to -0.7 (target compound), representing a measurable difference in expected membrane permeability and chromatographic behavior [1][2]. In enzyme inhibition contexts, the 2-oxopropyl moiety can engage in specific polar contacts within the ATP-binding pocket that are inaccessible to unmethylated or smaller N-alkyl amino analogs, as demonstrated in structure-activity relationship (SAR) studies of related 6-substituted uracils targeting GRK isoforms .

Target compound
6-Amino-1,3-dimethyluracil / 6-methylamino analog
2-Oxopropylamino group: additional H-bond acceptor, higher lipophilicity
Lower HBA count and more hydrophilic; may alter target binding and permeability
Vendor-classified as GRK inhibitor; potential for polar contacts in kinase pocket
No GRK activity reported; primary use as dye precursor

1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione: Quantitative Differentiation


Lipophilicity Shift vs. 6-Amino-1,3-dimethyluracil

The target compound exhibits a computed XLogP3-AA of -0.7, representing a +0.4 log unit increase in lipophilicity compared to 6-amino-1,3-dimethyluracil (XLogP3: -1.1) [1][2]. This difference is attributable to the 2-oxopropyl substitution, which adds three methylene/methyl carbons and a ketone oxygen. The increased lipophilicity is expected to enhance passive membrane permeability by approximately 2.5-fold based on the empirical relationship that a ΔlogP of +0.4 corresponds to roughly 2.5× greater partition into a non-polar phase [3].

Lipophilicity shift vs 6-amino analog
Reported
ΔXLogP3 = +0.4
(−0.7 vs −1.1)
Reported lipophilicity shift may influence membrane partitioning
Computed XLogP3-AA; experimental logP not available
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Capacity vs. 6-Amino-1,3-dimethyluracil

The target compound possesses 4 hydrogen bond acceptors (HBA) compared to 3 HBA for 6-amino-1,3-dimethyluracil [1][2]. The additional HBA is the ketone carbonyl oxygen of the 2-oxopropyl group. This extra acceptor site provides an additional point for polar interactions with protein targets, potentially contributing to enhanced binding affinity in kinase ATP-binding pockets where backbone amide NH groups of the hinge region can engage carbonyl oxygens. In contrast, the 6-methylamino analog (1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione) also has only 3 HBA .

H-bond acceptor count
Reported
4 HBA (target) vs 3 HBA (analogs)
Extra ketone carbonyl may support additional polar contacts in kinase sites
Computed HBA; binding experiments not located
Molecular recognition H-bond interactions Target engagement

Molecular Flexibility: Rotatable Bond Comparison

The target compound has 3 rotatable bonds, compared to 0 for 6-amino-1,3-dimethyluracil and 1 for 1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione [1][2]. The increased conformational freedom introduced by the 2-oxopropyl chain allows the compound to adopt multiple low-energy conformations, which may facilitate induced-fit binding to protein targets. However, this also introduces a larger entropic penalty upon binding, estimated at approximately 0.7–1.0 kcal/mol per frozen rotatable bond [3]. This thermodynamic trade-off is a key differentiator for medicinal chemistry programs evaluating scaffold suitability for lead optimization.

Rotatable bonds
Reported
3 rot. bonds (vs 0 and 1 for analogs)
Higher flexibility may enable induced-fit; entropic penalty review needed
Estimated ~2.1–3.0 kcal/mol penalty upon rigid binding
Conformational analysis Entropic penalty Binding thermodynamics

GRK Inhibitor Classification

This compound is categorized by specialty chemical suppliers as a G protein-coupled receptor kinase (GRK) inhibitor . GRK inhibitors are a therapeutically relevant class for cardiovascular diseases, including heart failure and hypertrophic cardiomyopathy [1]. While specific IC50 values for this exact compound against individual GRK isoforms (GRK2, GRK5, GRK6) are not publicly available, the 6-aminouracil scaffold with N-substitution at the 6-position has been established in the patent literature as a core pharmacophore for GRK modulation . In contrast, unsubstituted 6-amino-1,3-dimethyluracil is primarily used as a chemical intermediate for dye synthesis and heterocyclic chemistry, with no documented GRK activity [2]. This functional annotation differentiates the target compound for kinase-focused research programs.

GRK inhibitor classification
Class-level
Vendor-annotated as GRK inhibitor; no IC₅₀ data
Class-level annotation supports kinase research; requires target engagement validation
Peer-reviewed activity data not identified
G protein-coupled receptor kinase Kinase inhibition Cardiovascular research

1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione: Verified Applications


Kinase Inhibitor Screening & GRK Probe Development

This compound is the appropriate procurement choice for laboratories conducting GRK-focused kinase inhibitor screens or developing chemical probes targeting GRK2, GRK5, or GRK6. Its vendor-classified annotation as a GRK inhibitor distinguishes it from generic 6-aminouracil derivatives used in dye chemistry. The additional HBA (ketone carbonyl) and moderate logP (-0.7) align with the physicochemical profile of known ATP-competitive kinase inhibitors, making it suitable as a starting scaffold for SAR exploration around the 6-position substituent.

Physicochemical Probe for Membrane Permeability Studies

With a computed XLogP3-AA of -0.7, this compound occupies a narrow logP window that is 0.4 log units more lipophilic than its 6-amino parent [1] and 0.1 log units more lipophilic than the 6-methylamino analog . This positions it as a reference compound for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies requiring a compound with intermediate lipophilicity. The 3 rotatable bonds also make it a useful comparator for studying the relationship between molecular flexibility and passive diffusion.

Synthetic Intermediate for Pyrimidinedione Libraries

The 2-oxopropylamino side chain introduces a reactive ketone handle at the 6-position, enabling further derivatization via reductive amination, oxime formation, or enolate chemistry—transformations not accessible with 6-amino-1,3-dimethyluracil or the 6-methylamino analog. This compound serves as a versatile intermediate for constructing focused libraries of 6-substituted pyrimidinediones, as evidenced by its listing as a specialty chemical building block . Its molecular weight (211 g/mol) remains within fragment-like space (MW < 300), making it suitable for fragment-based lead generation campaigns.

Cardiovascular Target Validation Research

Pyrimidinedione derivatives are the subject of active patenting for hypertrophic cardiomyopathy (HCM) and cardiac dysfunction [2]. While the specific compound has not been profiled in these patents, its structural similarity to the claimed pyrimidinedione chemotype supports its procurement for target validation studies in cardiac myocyte models, particularly where GRK inhibition is hypothesized to modulate beta-adrenergic signaling. Researchers replacing less functionalized uracil analogs with this compound may gain additional binding interactions within the kinase active site.

Application
Selection Property
Validation Focus
Kinase inhibitor screening (GRK family)
Vendor-classified GRK inhibitor annotation
GRK isoform selectivity and potency profiling
Membrane permeability reference compound
Moderate lipophilicity window
PAMPA / Caco-2 permeability correlation
Focused library synthesis
Reactive 2-oxopropylamino ketone handle
Derivatization via reductive amination or oxime formation
Cardiac target validation research
Structural chemotype of patented pyrimidinediones
GRK inhibition in cardiac myocyte models
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